

# A Comparative Analysis of Evacetrapib and Anacetrapib on Lipoprotein(a)

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the clinical impact and underlying mechanisms of two key CETP inhibitors on lipoprotein(a) levels.

#### Introduction

Lipoprotein(a) [Lp(a)] has emerged as a significant, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD). Consequently, therapeutic strategies aimed at lowering elevated Lp(a) levels are of considerable interest in the field of cardiovascular drug development. Cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs that modulate lipoprotein metabolism, have been investigated for their effects on various lipid parameters, including Lp(a). This guide provides a comprehensive comparison of two such CETP inhibitors, **evacetrapib** and anacetrapib, with a specific focus on their impact on Lp(a).

## Quantitative Impact on Lipoprotein(a): A Tabular Comparison

The following table summarizes the quantitative effects of **evacetrapib** and anacetrapib on Lp(a) levels as reported in major clinical trials.



| Drug        | Clinical<br>Trial     | Dosage       | Treatment<br>Duration             | Baseline<br>Lp(a)<br>(nmol/L) | Percent<br>Change in<br>Lp(a) from<br>Baseline |
|-------------|-----------------------|--------------|-----------------------------------|-------------------------------|------------------------------------------------|
| Evacetrapib | ACCELERAT<br>E        | 130 mg daily | Not specified                     | Not specified                 | Not specified in readily available results     |
| Anacetrapib | REVEAL                | 100 mg daily | Mid-point of<br>4.1-year<br>study | Not specified                 | -25%[1]                                        |
| Anacetrapib | DEFINE                | 100 mg daily | 24 weeks                          | Not specified                 | -23.8%[2]                                      |
| Anacetrapib | DEFINE                | 100 mg daily | 76 weeks                          | Not specified                 | -17.1%[2]                                      |
| Anacetrapib | Kinetic Sub-<br>study | 100 mg daily | 8 weeks                           | 52.9 (median)                 | -39.6%[2]                                      |

### Mechanism of Action on Lipoprotein(a)

Both **evacetrapib** and anacetrapib are inhibitors of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, including low-density lipoprotein (LDL) and Lp(a), in exchange for triglycerides. By inhibiting CETP, these drugs were initially developed to raise HDL cholesterol levels. However, their effects on other lipoproteins, including the reduction of Lp(a), have garnered significant attention.

Kinetic studies have provided valuable insights into how anacetrapib lowers Lp(a) levels. Research indicates that anacetrapib reduces Lp(a) primarily by decreasing the production rate of its unique protein component, apolipoprotein(a) [apo(a)], by approximately 41%[2]. This effect on production was observed without a significant impact on the fractional catabolic rate (clearance) of apo(a)[2]. The precise molecular signaling pathway through which CETP inhibition leads to a reduction in apo(a) synthesis by the liver is still an area of active investigation.





Click to download full resolution via product page

Figure 1: Proposed mechanism of CETP inhibitors on Lp(a) production.

### **Experimental Protocols**



A comprehensive understanding of the clinical trial results necessitates a review of the methodologies employed.

#### **ACCELERATE Trial (Evacetrapib)**

- Study Design: The Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes (ACCELERATE) was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial[3].
- Participants: The trial enrolled 12,092 patients with high-risk vascular disease[3].
- Intervention: Patients were randomized to receive either 130 mg of evacetrapib daily or a
  matching placebo, in addition to standard medical therapy[4].
- Lipoprotein(a) Measurement: Specific details on the assay used for Lp(a) measurement in the ACCELERATE trial are not readily available in the primary publications. However, a post-hoc analysis of the trial measured Lp(a) levels at baseline[5].

#### **REVEAL and DEFINE Trials (Anacetrapib)**

- Study Design:
  - The Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) trial was a large-scale, randomized, placebo-controlled trial[6].
  - The Determining the Efficacy and Tolerability of CETP Inhibition with Anacetrapib (DEFINE) trial was a randomized, double-blind, placebo-controlled study[2].
- Participants:
  - REVEAL enrolled over 30,000 patients with atherosclerotic vascular disease[6].
  - DEFINE included approximately 1,600 subjects[2].
- Intervention: In both trials, patients received 100 mg of anacetrapib daily or a placebo, typically in conjunction with statin therapy[2][7].



- Lipoprotein(a) Measurement: In a kinetic sub-study of a trial investigating anacetrapib, Lp(a) concentrations were measured. The methodology for determining the mechanism of Lp(a) reduction involved stable isotope kinetic studies[2].
  - Stable Isotope Labeling: A primed-constant infusion of deuterated leucine ([5,5,5-2H3]leucine) was administered to subjects in a fed state (hourly feeding).
  - Sample Analysis: Lipoproteins were isolated from plasma samples via ultracentrifugation.
     Apolipoproteins were then separated using SDS-PAGE, and the isotopic enrichment was determined by gas chromatography/mass spectrometry.
  - Kinetic Parameter Calculation: Multicompartmental modeling of the isotopic enrichment data was used to calculate the fractional catabolic rates (FCR) and production rates (PR) of apo(a)[2].



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. ahajournals.org [ahajournals.org]







- 2. CETP (Cholesteryl Ester Transfer Protein) Inhibition With Anacetrapib Decreases Production of Lipoprotein(a) in Mildly Hypercholesterolemic Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evacetrapib and Cardiovascular Outcomes in High-Risk Vascular Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)
   —A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib
   among people with established vascular disease: Trial design, recruitment, and baseline
   characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein metabolism: a stable-isotope approach PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Evacetrapib and Anacetrapib on Lipoprotein(a)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612230#comparing-the-impact-of-evacetrapib-and-anacetrapib-on-lipoprotein-a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com